molecular formula C15H21N3O2 B13421616 1H-Benzimidazole-2-pentanoic acid, 5-amino-1-methyl-, ethyl ester CAS No. 3543-77-9

1H-Benzimidazole-2-pentanoic acid, 5-amino-1-methyl-, ethyl ester

Katalognummer: B13421616
CAS-Nummer: 3543-77-9
Molekulargewicht: 275.35 g/mol
InChI-Schlüssel: ZBMXZDCGRNESMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with an amino group and an ethyl ester group attached to a pentanoate chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Substitution Reaction: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the benzimidazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-(5-Amino-1H-benzimidazol-2-yl)pentanoate: Similar structure but lacks the methyl group on the benzimidazole ring.

    Ethyl 5-(5-Nitro-1-methylbenzimidazol-2-yl)pentanoate: Contains a nitro group instead of an amino group.

    Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)butanoate: Shorter carbon chain in the ester group.

Eigenschaften

CAS-Nummer

3543-77-9

Molekularformel

C15H21N3O2

Molekulargewicht

275.35 g/mol

IUPAC-Name

ethyl 5-(5-amino-1-methylbenzimidazol-2-yl)pentanoate

InChI

InChI=1S/C15H21N3O2/c1-3-20-15(19)7-5-4-6-14-17-12-10-11(16)8-9-13(12)18(14)2/h8-10H,3-7,16H2,1-2H3

InChI-Schlüssel

ZBMXZDCGRNESMC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCC1=NC2=C(N1C)C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.